molecular formula C11H22N3O8P B14377725 O-Phosphono-L-seryl-L-valyl-L-alanine CAS No. 88169-77-1

O-Phosphono-L-seryl-L-valyl-L-alanine

Cat. No.: B14377725
CAS No.: 88169-77-1
M. Wt: 355.28 g/mol
InChI Key: IHVXMIRRVDJEGO-FXQIFTODSA-N
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Description

O-Phosphono-L-seryl-L-valyl-L-alanine is a phosphorylated tripeptide comprising serine, valine, and alanine residues. The phosphono group (-PO₃H₂) is covalently attached to the hydroxyl group of the serine side chain, mimicking post-translational phosphorylation.

Properties

CAS No.

88169-77-1

Molecular Formula

C11H22N3O8P

Molecular Weight

355.28 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C11H22N3O8P/c1-5(2)8(10(16)13-6(3)11(17)18)14-9(15)7(12)4-22-23(19,20)21/h5-8H,4,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H2,19,20,21)/t6-,7-,8-/m0/s1

InChI Key

IHVXMIRRVDJEGO-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](COP(=O)(O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phosphono-L-seryl-L-valyl-L-alanine typically involves the stepwise coupling of the amino acids L-serine, L-valine, and L-alanine. The phosphono group is introduced to the serine residue through phosphorylation reactions. One common method involves the use of N-carboxy anhydrides (NCA) for the stepwise synthesis of oligopeptides . The reaction conditions often include the use of acetonitrile-water mixtures and sodium carbonate at low temperatures to prevent homopolymerization .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and high-yield production of the compound by automating the coupling and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

O-Phosphono-L-seryl-L-valyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phosphono group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphono-derivatives, while substitution reactions can produce various functionalized peptides.

Scientific Research Applications

O-Phosphono-L-seryl-L-valyl-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets and pathways. The phosphono group plays a crucial role in mimicking the natural phosphorylation process, which is essential for regulating various cellular functions. The compound can bind to enzymes and receptors involved in phosphorylation, thereby modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Structure Highlights Molecular Weight Key Modifications Potential Applications
O-Phosphono-L-seryl-L-val-L-ala Tripeptide: Ser(PO₃H₂)-Val-Ala ~450–500 (calc.) Phosphono group on serine Kinase/phosphatase inhibition
O-Phenyl-(benzyloxy-L-ala)-allylphosphonate Benzyloxy-L-alanine + allylphosphonate 500 mg synthesized (42% yield) Benzyl-protected alanine + allylphosphonate Synthetic intermediate for phosphonopeptides
4-Phosphono-L-phenylalanine Single amino acid: Phe(PO₃H₂) ~263 (calc.) Phosphono group on phenylalanine Enzyme inhibitor (e.g., phenylalanine hydroxylase)
L-Valyl-L-serylglycyl-L-ala-O-phosphono-L-ser Pentapeptide: Val-Ser-Gly-Ala-Ser(PO₃H₂) 570.488 Extended peptide + phosphoserine Probable substrate for phosphorylation studies
L-Alanyl-L-alanine Dipeptide: Ala-Ala 160.16 No phosphorylation Model for peptide bond stability studies
Key Observations:

Phosphono Group Positioning: O-Phosphono-L-seryl-L-val-L-ala and L-valyl-L-serylglycyl-L-ala-O-phosphono-L-ser share a phosphoserine motif, critical for mimicking phosphorylated signaling proteins. In contrast, 4-Phosphono-L-phenylalanine modifies an aromatic residue, likely targeting enzymes specific to phenylalanine metabolism. The allylphosphonate in O-Phenyl-(benzyloxy-L-ala)-allylphosphonate serves as a synthetic precursor, lacking direct bioactivity.

Peptide Length and Complexity: Longer peptides (e.g., the pentapeptide in ) exhibit higher molecular weights (~570 Da) and may engage in multi-site enzyme interactions. The tripeptide O-Phosphono-L-seryl-L-val-L-ala balances specificity and synthetic feasibility.

Synthetic Challenges: Phosphonopeptide synthesis often requires protective groups (e.g., benzyloxy in ) and coupling agents (e.g., aldrithiol-2/triphenylphosphine in ). Yields for phosphorylated compounds are moderate (e.g., 42% in ), reflecting steric and reactivity hurdles.

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